![molecular formula C18H18ClNO4S B3018316 2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1705414-48-7](/img/structure/B3018316.png)
2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
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Description
2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, also known as AZD 7325, is a chemical compound that belongs to the class of azetidinone derivatives. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of substituted azetidinones, including derivatives of 2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, has attracted interest due to their biological and pharmacological potencies. A study by Jagannadham et al. (2019) detailed the synthesis of azetidinones derived from the dimer of Apremilast, highlighting the importance of sulfonamide rings and their derivatives as medicinally and pharmaceutically significant heterocyclic motifs found in various naturally occurring alkaloids (Jagannadham et al., 2019).
Furthermore, the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors has been described by Percec et al. (2001), emphasizing the preparation of aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups. This work lays the foundation for the development of complex organic molecules using these functional groups (Percec et al., 2001).
Another aspect of research focuses on the molecular recognition in β-lactams, where the crystal packing in 4-sulfonyl β-lactams was investigated. This study by Basak et al. (2004) revealed interesting variations in crystal packing dictated by H-bonding and hydrophobic interactions, which may be responsible for molecular recognition in β-lactams (Basak et al., 2004).
Potential Applications
The research on this compound derivatives extends into the exploration of their antimicrobial activities. Shah et al. (2014) synthesized a new series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluated their antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Shah et al., 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-24-14-6-8-15(9-7-14)25(22,23)16-11-20(12-16)18(21)10-13-4-2-3-5-17(13)19/h2-9,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFPQJHEIAYLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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